
1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by a five-membered lactam ring with a methyl group at the first position and a phenyl group at the third position. Pyrrolones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through various methods. One common approach involves the condensation of a substituted amine with a carboxylic acid moiety, followed by acid-mediated cyclization . Another method includes the use of methanesulfonic acid under reflux conditions to achieve the desired pyrrolone structure .
Industrial Production Methods: Industrial production of this compound typically involves scalable and practical synthetic routes. For example, a four-step synthesis process has been developed for similar pyrrolone compounds, which includes the synthesis of intermediate compounds in water and the use of triflic acid for N-deprotection .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Amines and reduced pyrrolone derivatives.
Substitution: Substituted pyrrolones with various functional groups.
Applications De Recherche Scientifique
1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its interaction with cellular DNA and proteins can contribute to its anticancer properties .
Comparaison Avec Des Composés Similaires
1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolinone: Another heterocyclic compound with similar structural features but different biological activities.
3-Pyrrolin-2-one, 1-methyl-: A closely related compound with variations in its chemical structure and properties.
Uniqueness: this compound stands out due to its unique combination of a methyl and phenyl group on the pyrrolone ring, which contributes to its distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
55164-56-2 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1-methyl-4-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H11NO/c1-12-8-7-10(11(12)13)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Clé InChI |
SGDZMXLMTJPWDY-UHFFFAOYSA-N |
SMILES canonique |
CN1CC=C(C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


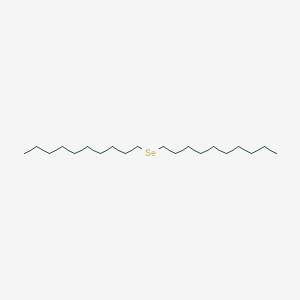
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
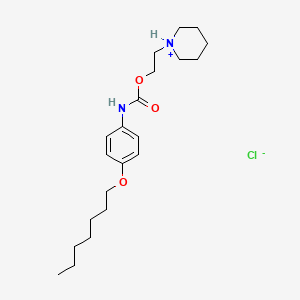

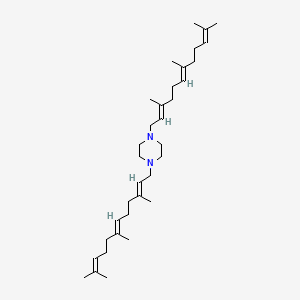
![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)

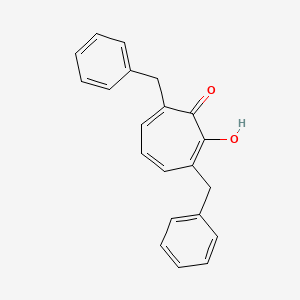
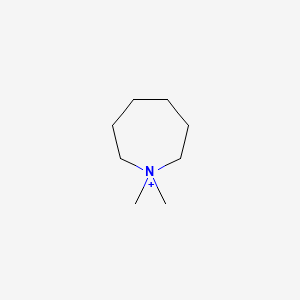
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
